molecular formula C26H25N7O2 B12786061 5-Amino-N,N'-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide CAS No. 5374-63-0

5-Amino-N,N'-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide

Cat. No.: B12786061
CAS No.: 5374-63-0
M. Wt: 467.5 g/mol
InChI Key: LTFQJWITYVCSPS-UHFFFAOYSA-N
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Description

This compound features a central isophthalamide core (meta-substituted benzene ring) with an amino group at the 5-position and two 4-(4,5-dihydro-1H-imidazol-2-yl)phenyl substituents.

Properties

CAS No.

5374-63-0

Molecular Formula

C26H25N7O2

Molecular Weight

467.5 g/mol

IUPAC Name

5-amino-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C26H25N7O2/c27-20-14-18(25(34)32-21-5-1-16(2-6-21)23-28-9-10-29-23)13-19(15-20)26(35)33-22-7-3-17(4-8-22)24-30-11-12-31-24/h1-8,13-15H,9-12,27H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35)

InChI Key

LTFQJWITYVCSPS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)N)C(=O)NC4=CC=C(C=C4)C5=NCCN5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide typically involves the formation of imidazole rings through cyclization reactions. One common method involves the reaction of amido-nitriles with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts such as nickel and oxidizing agents like tert-butylhydroperoxide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of large-scale reactors and efficient purification techniques is essential to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various catalysts like nickel and palladium .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide involves its interaction with specific molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound is distinguished from analogues by its isophthalamide core (meta-substituted), whereas derivatives like N1,N4-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamides (e.g., compounds 9c , 9e , and 1 ) utilize a terephthalamide core (para-substituted). Substituents on the aromatic core further differentiate these compounds:

Compound Name Core Type Substituent(s) Molecular Formula (if available) Synthesis Yield PAINS Screening Result
5-Amino-N,N'-bis(...)isophthalamide (Target) Isophthalamide 5-Amino Not provided Not reported Not tested*
9c: 2-Fluoro-terephthalamide Terephthalamide 2-Fluoro Not provided 86% Negative
9e: 2-Nitro-terephthalamide Terephthalamide 2-Nitro C26H23BrN6O2 Not reported Negative
1: 2-Chloro-terephthalamide Terephthalamide 2-Chloro Not provided Not reported Negative

Notes:

  • Substituent Effects: Electron-donating (e.g., amino) vs. electron-withdrawing (e.g., nitro, chloro, fluoro) groups influence electronic properties.

Biological Activity

5-Amino-N,N'-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, this compound belongs to the class of bis-amides and is specifically classified as an isophthalamide. Its molecular formula is C18H20N4O2, with a molecular weight of approximately 467.52 g/mol. The compound's structure features two imidazole rings attached to phenyl groups, which may contribute to its biological efficacy.

Research indicates that this compound exhibits significant biological activity, particularly against Trypanosoma brucei , the causative agent of African trypanosomiasis. In vitro studies have demonstrated that this compound possesses potency comparable to established treatments like pentamidine. Its mechanism of action may involve interference with cellular metabolism or the inhibition of specific enzymes crucial for pathogen survival .

Biological Activities

The biological activities of this compound include:

  • Antiparasitic Activity : Effective against Trypanosoma brucei.
  • Antimicrobial Properties : Potential effectiveness against various bacterial strains.
  • Enzyme Inhibition : Possible inhibition of enzymes essential for pathogen viability.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential efficacy of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructureUnique Features
4-(4,5-Dihydro-1H-imidazol-2-yl)anilineContains a single imidazole ringSimpler structure; less potent against Trypanosoma
N,N'-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)ureaUrea linkage instead of amidePotentially different biological activity due to urea functionality
1,2-Benzenedicarboxamide derivativesGeneral class; varies in substituentsBroader range of biological activities; not specific to trypanosomiasis

The dual imidazole functionality combined with an isophthalic acid framework enhances the potential efficacy of this compound against specific pathogens compared to simpler analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and mechanisms of action of this compound:

  • In Vitro Studies : These studies have shown that the compound exhibits significant antiparasitic activity against Trypanosoma brucei, with IC50 values comparable to those of traditional treatments .
  • Mechanistic Studies : Research has indicated that the compound may disrupt metabolic pathways in pathogens by inhibiting key enzymes involved in energy production .
  • Structural Activity Relationship (SAR) : Investigations into the structural modifications have revealed that variations in the imidazole rings can significantly affect biological potency and selectivity against different pathogens .

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